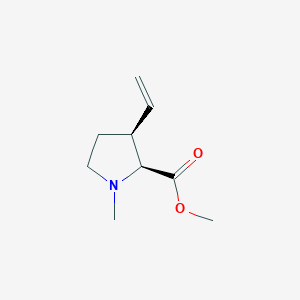
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI): is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethenyl group and a methyl ester functional group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with D-Proline.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and may require specific temperatures and pressures to optimize yield.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Offers advantages in terms of scalability and consistency, with reagents continuously fed into a reactor.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology:
Protein Engineering: Utilized in the study of protein structure and function.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, altering their activity.
Receptor Binding: Can bind to cellular receptors, influencing signal transduction pathways.
Mechanistic Insights:
Binding Affinity: The presence of the ethenyl and methyl ester groups can affect the binding affinity to target molecules.
Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
L-Proline Derivatives: Similar in structure but with different stereochemistry.
Other Amino Acid Esters: Compounds like glycine methyl ester, alanine methyl ester.
Uniqueness:
Stereochemistry: The (3R)-rel configuration provides unique stereochemical properties.
Functional Groups: The combination of ethenyl and methyl ester groups imparts distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNBUKYMLLOPF-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H]1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)

